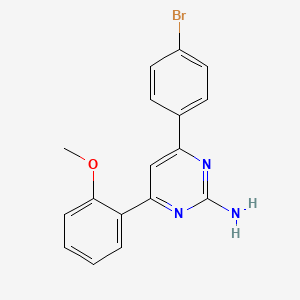
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine, also known as 4-BDP, is a synthetic organic compound belonging to the family of pyrimidines. It is an important research chemical and has been widely studied in the scientific community due to its potential medical and industrial applications. 4-BDP has been used in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine has been used in various scientific research applications. It has been studied for its potential use in the treatment of Alzheimer’s disease and has been found to have neuroprotective effects. It has also been used as a chemical tool to study the structure and function of enzymes and other proteins. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine has been used to study the mechanism of action of drugs, such as anticonvulsants, antidepressants, and antipsychotics.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine is not yet fully understood, but it is believed to involve the inhibition of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the breakdown of acetylcholine, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine has been found to increase the levels of this neurotransmitter in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to increase the production of neurotrophic factors, which are important for the growth and maintenance of neurons. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine has been found to have anticonvulsant, antidepressant, and antipsychotic effects.
Advantages and Limitations for Lab Experiments
The use of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine in laboratory experiments has several advantages, including its low cost, ease of synthesis, and high purity. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine can be used to study the structure and function of enzymes and other proteins. The main limitation of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects.
Future Directions
Future research on 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine should focus on understanding its mechanism of action and exploring its potential medical applications. Additionally, further studies should be conducted to determine the safety and efficacy of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine in humans. Additionally, research should be done to investigate the potential for 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine to be used as a drug target for the treatment of Alzheimer’s disease and other neurological disorders. Finally, studies should be conducted to explore the potential of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine to be used in the development of new drugs and drug delivery systems.
Synthesis Methods
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine begins with the reaction of 2H-1,3-benzodioxole with 4-bromophenylboronic acid in the presence of palladium (II) acetate and triethylamine. The reaction yields 4-(2H-1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-pyrimidin-2-amine, which is then purified by column chromatography.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c18-12-4-1-10(2-5-12)13-8-14(21-17(19)20-13)11-3-6-15-16(7-11)23-9-22-15/h1-8H,9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHVNVDHKZNNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)


![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)







